molecular formula C12H14ClN3O B3162898 2-Chloro-N-[2-(1-methyl-1H-benzoimidazol-2-yl)-ethyl]-acetamide CAS No. 882649-36-7

2-Chloro-N-[2-(1-methyl-1H-benzoimidazol-2-yl)-ethyl]-acetamide

Cat. No.: B3162898
CAS No.: 882649-36-7
M. Wt: 251.71 g/mol
InChI Key: JFPLYANEWWHAIT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Chloro-N-[2-(1-methyl-1H-benzoimidazol-2-yl)-ethyl]-acetamide typically involves a series of organic reactions. One common method includes the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent under mild conditions . The reaction conditions are optimized to achieve high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale with more stringent control over reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

2-Chloro-N-[2-(1-methyl-1H-benzoimidazol-2-yl)-ethyl]-acetamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(1-methyl-1H-benzoimidazol-2-yl)-ethyl]-acetamide involves its interaction with molecular targets in the body. The benzimidazole moiety allows it to bind to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or disruption of viral replication .

Properties

IUPAC Name

2-chloro-N-[2-(1-methylbenzimidazol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c1-16-10-5-3-2-4-9(10)15-11(16)6-7-14-12(17)8-13/h2-5H,6-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPLYANEWWHAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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